molecular formula C13H18ClNO B11870255 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Katalognummer: B11870255
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: OPGXFKIURNANDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a spirocyclic structure, which means it contains two rings that are connected through a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. One common synthetic route includes the use of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes through its interactions with key biomolecules .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds such as:

Eigenschaften

Molekularformel

C13H18ClNO

Molekulargewicht

239.74 g/mol

IUPAC-Name

1-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13;/h2-5,10,14H,6-9H2,1H3;1H

InChI-Schlüssel

OPGXFKIURNANDC-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2C3(O1)CCNCC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.